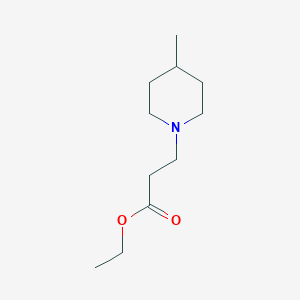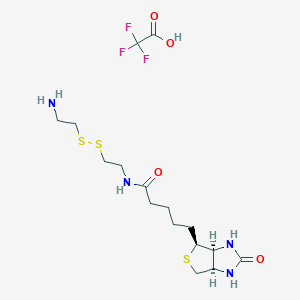
1-Bromo-4-(1-cyclohexylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-cyclohexylethyl)benzene is an organic compound with the molecular formula C14H19Br. It is a brominated derivative of benzene, where a bromine atom is attached to the benzene ring at the para position relative to a 1-cyclohexylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-cyclohexylethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-cyclohexylethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting a hydrogen atom at the para position of the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-cyclohexylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOtBu, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: KMnO4, often in aqueous or acidic conditions.
Reduction: LiAlH4, usually in anhydrous ether solvents
Major Products:
Substitution: 4-(1-cyclohexylethyl)phenol, 4-(1-cyclohexylethyl)aniline.
Oxidation: 4-(1-cyclohexylethyl)benzaldehyde, 4-(1-cyclohexylethyl)benzoic acid.
Reduction: 4-(1-cyclohexylethyl)benzene
Scientific Research Applications
1-Bromo-4-(1-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-cyclohexylethyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions. The cyclohexylethyl group can also influence the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring. It is less sterically hindered compared to 1-Bromo-4-(1-cyclohexylethyl)benzene.
4-Bromo-1-cyclohexylbenzene (C12H15Br): Similar in structure but lacks the ethyl group, leading to different reactivity and applications
Uniqueness: this compound is unique due to the presence of both a bulky cyclohexylethyl group and a bromine atom. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-4-(1-cyclohexylethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBCARTVVGIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)
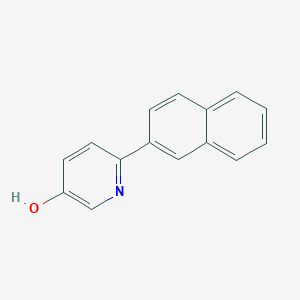
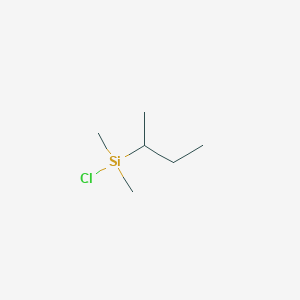

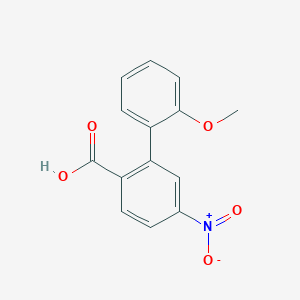
![2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine](/img/structure/B6316316.png)
